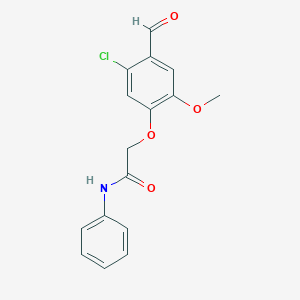![molecular formula C17H11Br2NO4 B307634 {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, also known as BPIA, is a synthetic compound that has been of interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In herbicidal applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is thought to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the synthesis of chlorophyll. In anticancer applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is thought to inhibit the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects, depending on the application. In herbicidal applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In anticancer applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. In environmental science applications, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to effectively remove heavy metals from water by forming complexes with the metals.
实验室实验的优点和局限性
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.
未来方向
There are several future directions for research on {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science and energy storage. Additionally, further studies on the potential toxicity of {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid to non-target organisms are needed to fully understand its environmental impact.
合成方法
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid can be synthesized through a multistep process starting from commercially available 5-bromo-2-nitrobenzaldehyde. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dichloromethane. The final product is obtained through a purification process using column chromatography.
科学研究应用
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In medicine, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In environmental science, {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals from water.
属性
产品名称 |
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid |
|---|---|
分子式 |
C17H11Br2NO4 |
分子量 |
453.1 g/mol |
IUPAC 名称 |
2-[4-bromo-2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H11Br2NO4/c18-10-2-4-15(24-8-16(21)22)9(5-10)6-13-12-7-11(19)1-3-14(12)20-17(13)23/h1-7H,8H2,(H,20,23)(H,21,22)/b13-6- |
InChI 键 |
MNFFIIITZCYDIF-MLPAPPSSSA-N |
手性 SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/C(=O)N2 |
SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-butoxy-1-naphthyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307551.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307554.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307556.png)
![[6-(2-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307558.png)
![7-Butyryl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307559.png)
![3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)